[Pyr-11]-beta-Amyloid (11-42) is a modified form of the amyloid beta peptide, specifically derived from the amyloid precursor protein through proteolytic cleavage. The peptide is significant in Alzheimer's disease research due to its role in the formation of amyloid plaques, which are characteristic of the disease. The modification at position 11, where glutamic acid is converted to pyroglutamic acid, is believed to enhance the peptide's aggregation properties and toxicity compared to non-modified forms.
[Pyr-11]-beta-Amyloid (11-42) is synthesized from the amyloid precursor protein via enzymatic cleavage by beta-site amyloid precursor protein cleaving enzyme (BACE) and gamma-secretase. This peptide can be obtained commercially from various suppliers, including AnaSpec and Eurogentec, which provide it for research purposes focusing on neurodegenerative diseases.
This compound falls under the classification of neuropeptides and specifically belongs to the family of amyloid beta peptides. It is categorized as a post-translationally modified peptide due to the conversion of glutamic acid at position 11 to pyroglutamic acid.
The synthesis of [Pyr-11]-beta-Amyloid (11-42) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. The process includes:
The molecular formula for [Pyr-11]-beta-Amyloid (11-42) is CHNO, with a molecular weight of approximately 3318.9 g/mol. The purity of synthesized peptides is typically above 95%, ensuring high quality for experimental use .
The structure of [Pyr-11]-beta-Amyloid (11-42) consists of a sequence of amino acids that includes a pyroglutamate modification at position 11. The sequence can be represented as follows:
The structural properties contribute to its aggregation behavior, which is critical in understanding its role in Alzheimer's pathology.
[Pyr-11]-beta-Amyloid (11-42) undergoes various chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The mechanism by which [Pyr-11]-beta-Amyloid (11-42) exerts its effects involves:
Research indicates that pyroglutamate modifications enhance the stability and toxicity of amyloid aggregates, making them more resistant to proteolytic degradation .
[Pyr-11]-beta-Amyloid (11-42) has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: